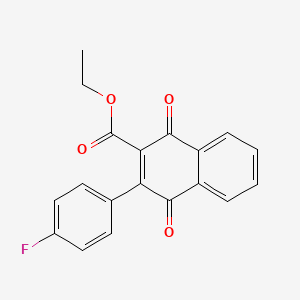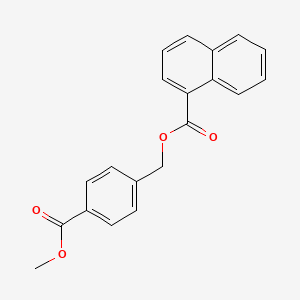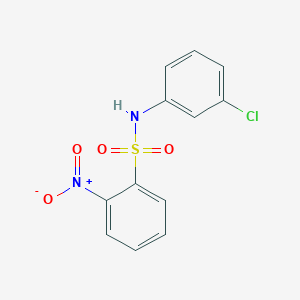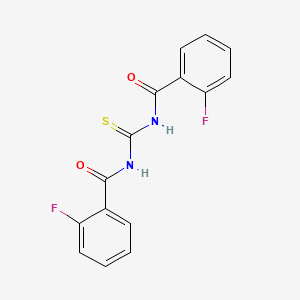
ethyl 3-(4-fluorophenyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(4-fluorophenyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate, also known as EFDC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
Ethyl 3-(4-fluorophenyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate has been studied for its potential applications in various scientific fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, ethyl 3-(4-fluorophenyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for the development of new drugs. ethyl 3-(4-fluorophenyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate has also been used in organic synthesis as a building block for the synthesis of more complex molecules. In material science, ethyl 3-(4-fluorophenyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate has been studied for its potential use as a fluorescent probe for the detection of metal ions.
作用機序
The mechanism of action of ethyl 3-(4-fluorophenyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate is not well understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. ethyl 3-(4-fluorophenyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. ethyl 3-(4-fluorophenyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate has also been shown to inhibit the activity of various kinases, including protein kinase C and mitogen-activated protein kinase, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
ethyl 3-(4-fluorophenyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral properties. ethyl 3-(4-fluorophenyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the inflammatory response. ethyl 3-(4-fluorophenyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for the development of new anti-cancer drugs. Additionally, ethyl 3-(4-fluorophenyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate has been shown to exhibit anti-viral properties against various viruses, including HIV and herpes simplex virus.
実験室実験の利点と制限
Ethyl 3-(4-fluorophenyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate has several advantages for use in lab experiments, including its ease of synthesis and its potential applications in various scientific fields. However, ethyl 3-(4-fluorophenyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on ethyl 3-(4-fluorophenyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate, including the development of new drugs based on its anti-inflammatory, anti-tumor, and anti-viral properties. Additionally, ethyl 3-(4-fluorophenyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate could be used as a building block for the synthesis of more complex molecules with potential applications in various scientific fields. Further studies are also needed to better understand the mechanism of action of ethyl 3-(4-fluorophenyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate and its potential toxicity at high concentrations.
合成法
Ethyl 3-(4-fluorophenyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate can be synthesized via a multi-step process that involves the reaction of 2-naphthalenecarboxylic acid with various reagents, including ethyl acetoacetate and 4-fluorobenzaldehyde. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
特性
IUPAC Name |
ethyl 3-(4-fluorophenyl)-1,4-dioxonaphthalene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FO4/c1-2-24-19(23)16-15(11-7-9-12(20)10-8-11)17(21)13-5-3-4-6-14(13)18(16)22/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXUBDYMEZRJNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)C2=CC=CC=C2C1=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B5871100.png)
![N'-({2-[(4-methylphenyl)thio]propanoyl}oxy)benzenecarboximidamide](/img/structure/B5871113.png)


![2-(1,3-benzothiazol-2-ylthio)-N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]propanohydrazide](/img/structure/B5871126.png)


![2-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5871139.png)

![7-(3-fluorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5871160.png)
![N-cyclohexyl-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide](/img/structure/B5871176.png)
![N'-(3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-4-methoxybenzylidene)-4-methylbenzohydrazide](/img/structure/B5871181.png)
